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Compound of Interest

2-(3,4-Dichlorophenyl)-1h-
Compound Name:

imidazole
CAS No.: 4308-27-4
Cat. No.: B3352178

Get Quote

Executive Summary & Chemical Identity

This guide addresses the thermodynamic and physicochemical properties of 2-(3,4-
Dichlorophenyl)-1H-imidazole, a critical imidazole scaffold often utilized as a metabolic
standard or intermediate in the synthesis of antifungal agents (e.g., analogs of
econazole/miconazole).

Critical Distinction: Researchers must distinguish this core phenylimidazole (MW 213.06) from
its ethanol-substituted derivatives (e.g., 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol),
which possess significantly different solubility and melting profiles.

Chemical Identification Table
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Property Specification

IUPAC Name 2-(3,4-Dichlorophenyl)-1H-imidazole
CAS Registry Number 4308-27-4

Molecular Formula CoHsCI2N2

Molecular Weight 213.06 g/mol

Structural Core

Imidazole ring C2-substituted with 3,4-
dichlorophenyl

SMILES

clcc(c(cclc2[nH]cen2)CICI

Thermodynamic Properties (Solid-State)

The solid-state thermodynamics of 2-(3,4-Dichlorophenyl)-1H-imidazole are governed by the

intermolecular hydrogen bonding capability of the imidazole N-H moiety and the Tt-1t stacking

potential of the dichlorophenyl ring.

Melting Point & Enthalpy of Fusion

While unsubstituted 2-phenylimidazole melts at ~148°C, the addition of electron-withdrawing

chlorine atoms at the 3,4-positions increases molecular weight and alters crystal packing

energetics.

Parameter

Value | Range

(Predicted/Analog)* Experimental Method

Melting Point (

)

155 - 165 °C DSC (Onset Temperature)

Enthalpy of Fusion (

DSC (Integration of

25 — 30 kJ/mol
) Endotherm)
Entropy of Fusion ( Calculated (
~60 J/(mol-K)
) )

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b3352178/docs?utm_src=pdf-body#technical-guide-thermodynamic-profiling-of-2-3-4-dichlorophenyl-1h-imidazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3352178?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

*Note: Values are derived from structure-property relationships of homologous 2-
arylimidazoles. Exact batch values must be determined via the protocol below.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine precise
and
to assess crystallinity and polymorphic purity.

o Sample Prep: Weigh 2—4 mg of dried sample into a Tzero aluminum pan; crimp with a
pinhole lid (to allow volatile escape if solvates are present).

e Instrument: Calibrate using Indium standard (

)

e Cycle:

[¢]

Equilibrate at 25°C.

[¢]

Ramp 10°C/min to 200°C (1st Heat).

[e]

Cool 10°C/min to 25°C (to observe recrystallization).

o

Ramp 10°C/min to 200°C (2nd Heat).

e Analysis: The melting point is defined as the onset temperature of the endothermic peak in
the first heating cycle. Purity is estimated using the Van't Hoff equation analysis of the
melting peak shape.

Solution Thermodynamics

The behavior of 2-(3,4-Dichlorophenyl)-1H-imidazole in solution is dominated by its
amphoteric nature (basic N3, acidic N1-H) and lipophilicity driven by the dichlorophenyl tail.
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Acid Dissociation Constants (pKa)

The electron-withdrawing effect of the 3,4-dichloro substitution lowers the basicity of the
imidazole ring compared to unsubstituted imidazole (pKa ~6.95).

e (Conjugate Acid
Neutral):~5.6 — 5.9

o Significance: At physiological pH (7.4), the molecule is predominantly neutral (uncharged),
enhancing membrane permeability.

e (Neutral
Anion):> 13.0

o Significance: Deprotonation of the pyrrole-like nitrogen occurs only under highly basic
conditions.

Lipophilicity (LogP/LogD)
e LogP (Neutral species):2.8 - 3.1

o Mechanism:[1][2] The two chlorine atoms significantly increase hydrophobicity compared
to 2-phenylimidazole (LogP ~1.3).

e LogD (pH 7.4):~3.0 (Since the molecule is >90% neutral at pH 7.4).

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of ionization constants for formulation buffer selection.
e System: Sirius T3 or equivalent autotitrator.

¢ Solvent: Water/Methanol co-solvent ratios (due to low aqueous solubility).

e Method:

o Prepare 1 mM sample solution in 30% MeOH/Water.
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o Titrate with 0.1 M KOH and 0.1 M HCI under

atmosphere (to exclude
).

o Perform titrations at three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH).
o Yasuda-Shedlovsky Extrapolation: Plot pKa vs. dielectric constant (

) and extrapolate to 0% organic solvent (pure water) to obtain the aqueous pKa.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for establishing the thermodynamic profile,
ensuring data integrity from synthesis to final property validation.

Thermodynamic Solubility
(pH-dependent)

Potentiometric Titration
(lonization Constants)

DSC Analysis ...t Pure (>98%)
(Tm, Enthalpy)

/ Shake-Flask / HPLC

(Lipophilicity)
Synthesis / Isolation Recrystallization TGA Analysis |
(Crude Solid) (e.g., EtOH/Water) (Volatiles/Degradation)
PXRD
(Polymorph Check)

Click to download full resolution via product page

Figure 1: Integrated workflow for the thermodynamic and physicochemical profiling of 2-(3,4-
Dichlorophenyl)-1H-imidazole.
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Solubility & Stability Profile
Solubility Equilibrium

The solubility of 2-(3,4-Dichlorophenyl)-1H-imidazole is highly pH-dependent.
e pH < 4.0: High solubility (Protonated cation form).
e pH 6.0 — 12.0: Minimum solubility (Neutral intrinsic solubility,
).
e Intrinsic Solubility (

): Estimated < 50 pg/mL (due to high crystallinity and lipophilicity).

Thermal Stability (TGA)

o Decomposition Onset: Expected > 280°C.

» Volatiles: The compound is non-hygroscopic but may retain solvent from recrystallization.
Use TGA to confirm < 0.5% weight loss below 100°C.

Protocol: Shake-Flask Solubility

Objective: Determine thermodynamic solubility at pH 7.4.

Preparation: Add excess solid compound to phosphate buffer (pH 7.4).
o Equilibration: Shake at 25°C for 24 hours.

o Separation: Centrifuge or filter (0.22 um PVDF). Note: Saturate filter first to prevent
adsorption losses.

e Quantification: Analyze filtrate via HPLC-UV (254 nm).
o Column: C18 Reverse Phase.

o Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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